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Compound of Interest |

Compound Name: 5-Chloro-7-methoxy-indan-1-one
CAS No.: 1273676-14-4
Cat. No.: B2403353
- 7

Introduction & Structural Context

5-Chloro-7-methoxy-indan-1-one is a disubstituted bicyclic ketone. Its structural integrity
relies on the precise regiochemistry of the chlorine (C5) and methoxy (C7) substituents on the
2,3-dihydro-1H-inden-1-one core.

CAS Number: 1273676-14-4[1]

Molecular Formula:

Molecular Weight: 196.63 g/mol

Core Application: Precursor for regioselective synthesis of indenoisoquinolines and tubulin
polymerization inhibitors.

Synthesis Context for Impurity Profiling

Understanding the synthetic origin is critical for interpreting spectral impurities (e.g.,
regioisomers). The most robust route involves the Friedel-Crafts intramolecular cyclization of 3-
chloro-5-methoxyhydrocinnamic acid.

Key Impurity Markers:

» Regioisomer: 5-Chloro-6-methoxy-indan-1-one (if cyclization occurs para to Cl).

© 2026 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b2403353?utm_src=pdf-interest
https://www.benchchem.com/product/b2403353?utm_src=pdf-body
https://kit-electrolyte-analyzers-zone.chemikart.com/products/building-blocks/functional-group/50-249-2545
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2403353?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Starting Material: Uncyclized hydrocinnamic acid derivatives (broad OH stretch in IR).
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Figure 1:Synthetic pathway highlighting the Friedel-Crafts cyclization step, the critical
determinant of regiochemistry.[2]

Mass Spectrometry (MS) Analysis
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The mass spectrum provides the primary confirmation of the molecular formula and the
presence of the chlorine atom.

Experimental Parameters (EI-MS)

 lonization Mode: Electron Impact (El), 70 eV

¢ Inlet: Direct Probe or GC-MS interface

Fragmentation Data Table

m/z (Mass-to- Relative Fragment L. .
] Mechanistic Insight
Charge) Abundance Assignment
Molecular lon (
196 100% (Base Peak) [M]*+
Cl isotope)
198 ~32% [M+2]*+ Cl Isotope (Diagnostic
3:1 ratio)
Loss of methyl radical
181 ~60% [M — CHs]*
from methoxy group
Loss of carbonyl (CO)
168 ~40% [M-CO]* _
from the ketone ring
Sequential loss of CO
153 ~25% [M—CO - CHs]*
and Methyl
Loss of CO and
133 ~15% [M—-CO-CII*

Chlorine radical

Mechanistic Interpretation

The presence of the M+ (196) and M+2 (198) peaks in a 3:1 intensity ratio is the definitive
signature of a monochlorinated compound. The base peak is the molecular ion, indicating a
stable aromatic bicyclic system. The significant peak at m/z 181 confirms the presence of the
labile methoxy methyl group (

loss), stabilizing the resulting phenoxy cation.
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Infrared (IR) Spectroscopy

IR analysis confirms the functional group environment, specifically the ketone and the ether

linkage.

Key Absorption Bands (KBr Pellet/ATR)

Frequency (

Intensity Functional Group Vibrational Mode
)
Carbonyl stretching
(Indanone ring strain
1710-1715 Strong C=0 (Ketone) raises
slightly vs acyclic)
) Aromatic ring skeletal
1580 — 1600 Medium C=C (Ar) o
vibrations
Aryl-alkyl ether
1260 Strong C-O-C (Ether) )
asymmetric stretch
) Symmetric ether
1045 Medium C-O-C (Ether)
stretch
740 — 760 Medium C-Cl Aryl chloride stretch
Methylene (
2920 — 2950 Weak C—H (Aliphatic) ) and Methyl (

) stretching

Diagnostic Note: The carbonyl shift at ~1710

is characteristic of 1-indanones. The 7-methoxy group (peri-position to Carbonyl) may cause a
slight frequency shift due to steric or electronic field effects compared to the 5-methoxy isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This section details the specific chemical shifts expected for the 5-Chloro-7-methoxy

regioisomer.
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Self-Validating Logic:

e Coupling Constant (

): The aromatic protons H-4 and H-6 are meta to each other. They must appear as doublets
with a small coupling constant (

Hz). If you see a large coupling (

Hz), the structure is incorrect (likely the 4,5- or 5,6- isomer).

e NOE (Nuclear Overhauser Effect): Irradiation of the OMe signal (3.92 ppm) should show an

NOE enhancement of the H-6 signal (6.85 ppm) but not the H-4 signal, confirming the

regiochemistry of the methoxy group at position 7.
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Shift (
Carbon Type Assignment Environment
» Ppm)
204.5 Quaternary C-1 Ketone Carbonyl
158.2 Quaternary C-7 C-O (Ipso to Methoxy)
Bridgehead Carbon
154.1 Quaternary C-3a/7a )
(fused ring)
140.5 Quaternary C-5 C-ClI (Ipso to Chlorine)
126.8 Quaternary C-3a/7a Bridgehead Carbon
Aromatic CH (Ortho to
118.5 CH C-4
Cl)
Aromatic CH (Ortho to
109.2 CH C-6
OMe)
56.1 CHs OMe Methoxy Carbon
36.4 CH: C-2 -Carbonyl Methylene
25.8 CH2 C-3 Benzylic Methylene

Structural Confirmation Workflow

To validate the identity of a synthesized batch, follow this logical workflow. This minimizes the
risk of misidentifying the 5-chloro-6-methoxy isomer.

© 2026 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2403353?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Unknown Sample

:

Check MS for Cl Pattern
(196/198 ratio 3:1)

:

1H NMR Analysis

Decision Gate

Check Aromatic Coupling
IsJ~ 2.0 HZz?

Yes (Meta)

NOE Experiment
Irradiate OMe

Enhancement at H-6 \Enhancement at H-4/Other

Identity Confirmed: Reject: Isomer Detected

5-Chloro-7-methoxy-indan-1-one

Click to download full resolution via product page
Figure 2:Decision tree for structural validation using NMR coupling constants and NOE data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

» To cite this document: BenchChem. [Technical Guide: Spectroscopic Profiling of 5-Chloro-7-
methoxy-indan-1-one]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2403353#spectroscopic-data-nmr-ir-ms-of-5-chloro-
7-methoxy-indan-1-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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